Boc-D-Homoserine
Overview
Description
Boc-D-Homoserine is a derivative of serine . It has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol . It is used in research and is not sold to patients .
Synthesis Analysis
Homoserine dehydrogenase (HSD) is an important regulatory enzyme in the aspartate pathway, which mediates the synthesis of methionine, threonine, and isoleucine from aspartate . Boc-D-Homoserine can be synthesized from protected homoserine .
Molecular Structure Analysis
The IUPAC name of Boc-D-Homoserine is (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI and SMILES strings provide a detailed view of its molecular structure .
Chemical Reactions Analysis
Boc-D-Homoserine is involved in various chemical reactions. For instance, it plays a role in the aspartate pathway to synthesize amino acids like methionine, threonine, and isoleucine .
Physical And Chemical Properties Analysis
Boc-D-Homoserine has a molecular weight of 219.23 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 6 .
Scientific Research Applications
1. Synthesis of Azidohomoalanine
- Methods of Application: The synthesis of AHA using protected homoserine as a starting material is described in the referenced research . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
- Results or Outcomes: The synthesis of AHA using Boc-homoserine can be completed in 5 days . The results of this synthesis have been cited in 10 Scopus citations , indicating its significance and impact in the scientific community.
2. Rhodium-Catalyzed Annulation of Boc-Protected Benzamides
- Methods of Application: In the presence of [Cp*RhCl2]2, AgSbF6, and Cs2CO3, Boc-protected benzamides can be effectively annulated to yield isocoumarins in 0.5–2 hours . The specific experimental procedures and technical details are not provided in the search results.
- Results or Outcomes: The annulation process is mild and efficient, yielding isocoumarins in a short period of time . This method provides a more efficient methodology for the synthesis of isocoumarins, which are widely present in numerous natural and synthetic compounds that exhibit potent biological activities .
Safety And Hazards
Future Directions
Boc-D-Homoserine, as a serine derivative, has potential applications in various fields. For instance, D-amino acids such as D-citrulline, D-glutamine, D-homoserine, or D-arginine, which are not produced by D-aminoacylases or D-hydantoinases, were produced from the racemic mixture within a 24-hr reaction at 30°C and pH 7.0 .
properties
IUPAC Name |
(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517079 | |
Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Homoserine | |
CAS RN |
67198-87-2, 745011-75-0 | |
Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-d-homoserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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